(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide - 1421586-67-5

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide

Catalog Number: EVT-2957805
CAS Number: 1421586-67-5
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide (Implitapide)

Compound Description: Implitapide is a microsomal triglyceride transfer protein (MTP) inhibitor. Studies have demonstrated its ability to reduce the progression of atherosclerosis in apolipoprotein E knockout (apoE KO) mice. This effect is attributed to its inhibition of postprandial triglyceride elevation, as well as the reduction of both plasma total cholesterol and triglyceride levels. []

Caffeic acid phenylamide (CAPA)

Compound Description: Caffeic acid phenylamide (CAPA), also known as (E)-N-(2-phenylethyl)-3,4-dihydroxycinnamide, is a cinnamide derivative shown to exhibit mammalian arginase inhibitory activity. [] It demonstrates competitive inhibition against arginase. []

1-benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one (Compound 3)

Compound Description: Compound 3 is a cyclic bis-benzylidene compound previously reported as an epigenetic multiple ligand, exhibiting dual p300/EZH2 inhibition alongside cancer-selective cell death in tumor cells and xenograft models. []

Relevance: While not directly related to (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide in terms of core structure, compound 3 serves as a precursor for a series of bis((E)-2-bromobenzylidene) cyclic compounds designed to explore p300 and CARM1 inhibition. This highlights the interest in substituted cyclic benzylidene compounds as potential drug candidates. []

Series of bis((E)-2-bromobenzylidene) cyclic compounds (Compounds 4a-n)

Compound Description: This series of compounds, synthesized from compound 3, aimed to investigate dual p300 and CARM1 inhibition. Many exhibited potent inhibitory activity, some reaching submicromolar levels, and induced apoptosis primarily in leukemia cell lines. []

Relevance: These compounds exemplify the continued exploration of substituted cyclic benzylidene structures for their biological activity. While structurally distinct from (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide, their development highlights the importance of exploring variations in substituents and cyclic structures for potential therapeutic benefits. []

(1R, 1'R)-1-alkyl-and 1-cycloalkyl-N-2'-hydroxy-1'-phenylethyl-2-phenylethylamines and (1S, 1'R)-1-alkyl-and 1-cycloalkyl-N-2'-hydroxy-1'-phenylethyl-2-phenylethylamines (Compounds 3a, 3b, 3d, 3e)

Compound Description: These chiral compounds are intermediates in the synthesis of chiral 1-alkyl-2-phenylethylamines. They were synthesized via Grignard reaction of chiral N-methyl-4-phenyl-1,3-oxazolidines with various alkyl and cycloalkyl groups at the 2-position. []

(R)-1-Methyl-2-phenylethylamine and (R)-1-cyclohexyl-2-phenylethylamine (Compounds 4a, 4e)

Compound Description: These chiral 1-alkyl-2-phenylethylamines were obtained via hydrogenolysis of the (1R, 1'R)-1-alkyl-and 1-cycloalkyl-N-2'-hydroxy-1'-phenylethyl-2-phenylethylamines, demonstrating the utility of these intermediates in accessing diverse phenethylamine derivatives. []

Relevance: These compounds share the chiral phenethylamine backbone with (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide, but lack the sulfonamide, hydroxyl group, and styryl moieties. This emphasizes the structural diversity possible within the phenethylamine class and the ability to tune their properties by modifying substituents. []

3,9-di(carboxymethyl)-6-2-hydroxy-1-phenylethyl-3,6,9-triazaundecanedioic acid (DTPA-H1P) and 3,9-di(carboxymethyl)-6-2-hydroxy-2-phenylethyl-3,6,9-triazaundecanedioic acid (DTPA-H2P)

Compound Description: DTPA-H1P and DTPA-H2P are derivatives of DTPA (3,6,9-tri(carboxymethyl)-3,6,9-triazaundecanedioic acid) with N-2-hydroxy-1-phenylethyl and N-2-hydroxy-2-phenylethyl substitutions respectively. They have been synthesized and investigated for their metal complexation properties, particularly with lanthanide(III) ions. []

(R)-(+)-NPS R-568 and its thio analogue

Compound Description: (R)-(+)-NPS R-568 and its thio analogue are a new type of calcium receptor agonists (calcimimetics) synthesized using an organolithium addition protocol to (E)-arylaldehyde oxime ethers with chiral auxiliaries. []

Relevance: While their complete structure is not provided in the abstract, the mention of (R)-1-(2-hydroxyphenyl)ethylamine as a key chiral auxiliary suggests that these calcimimetics may also possess a phenethylamine backbone, potentially with a hydroxyl group on the ethyl chain, similar to (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide. []

(+)-CP-99,994 and (+)-CP-122,721

Compound Description: (+)-CP-99,994 and (+)-CP-122,721 are NK-1 receptor antagonists synthesized enantioselectively via diastereoselective vinylation using an organolithium addition protocol to (E)-arylaldehyde oxime ethers with chiral auxiliaries. []

Relevance: Though their complete structures are not provided in the abstract, the mention of (R)-1-(2-hydroxyphenyl)ethylamine as a key chiral auxiliary suggests that these antagonists might also possess a phenethylamine backbone, potentially with a hydroxyl group on the ethyl chain, similar to (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide. []

Properties

CAS Number

1421586-67-5

Product Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide

Molecular Formula

C19H21NO3S

Molecular Weight

343.44

InChI

InChI=1S/C19H21NO3S/c21-19(18-11-12-18,17-9-5-2-6-10-17)15-20-24(22,23)14-13-16-7-3-1-4-8-16/h1-10,13-14,18,20-21H,11-12,15H2/b14-13+

InChI Key

ZPHRDAJREPIIGE-BUHFOSPRSA-N

SMILES

C1CC1C(CNS(=O)(=O)C=CC2=CC=CC=C2)(C3=CC=CC=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.